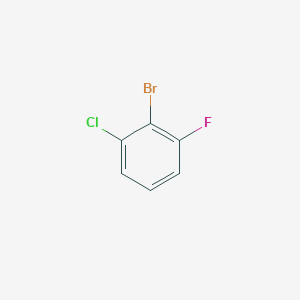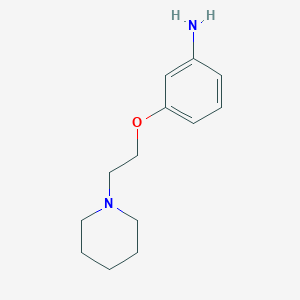![molecular formula C18H17NO3 B1291465 3-[5-(Benzyloxy)-1H-indol-1-yl]propansäure CAS No. 445492-18-2](/img/structure/B1291465.png)
3-[5-(Benzyloxy)-1H-indol-1-yl]propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound features a benzyloxy group attached to the indole ring, which is further connected to a propanoic acid moiety. This unique structure imparts specific chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex indole derivatives used in pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway modulations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as aldose reductase and peroxisome proliferator-activated receptor gamma (PPARγ). The interaction with aldose reductase is characterized by inhibition, which can be beneficial in managing diabetic complications by preventing the accumulation of sorbitol in tissues . Additionally, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid acts as a ligand for PPARγ, albeit with relatively low activity . These interactions highlight the compound’s potential in modulating metabolic pathways and cellular responses.
Cellular Effects
The effects of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid on various cell types and cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARγ can lead to changes in the expression of genes involved in glucose and lipid metabolism . Moreover, the inhibition of aldose reductase by 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can reduce oxidative stress and inflammation in cells, thereby protecting against cellular damage .
Molecular Mechanism
At the molecular level, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is crucial in mitigating the adverse effects of hyperglycemia in diabetic patients. Additionally, as a PPARγ ligand, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can modulate the receptor’s activity, influencing the transcription of target genes involved in metabolic regulation .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid in laboratory settings are essential factors in its biochemical analysis. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained inhibition of aldose reductase and modulation of PPARγ activity . These findings suggest that 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can maintain its biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and modulates PPARγ activity without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is involved in several metabolic pathways, primarily through its interactions with aldose reductase and PPARγ. The inhibition of aldose reductase by this compound reduces the flux through the polyol pathway, thereby decreasing the accumulation of sorbitol and mitigating oxidative stress . Additionally, as a PPARγ ligand, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid influences lipid and glucose metabolism, contributing to improved metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound is likely to interact with organic anion transporters and albumin, which aid in its distribution and localization . These interactions ensure that 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid reaches its target sites within the body, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with aldose reductase and PPARγ . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a Friedel-Crafts acylation reaction, where the benzyloxy-indole derivative is reacted with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the indole ring or the benzyloxy group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole ring and the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like benzyl chloride (for benzyloxy group introduction) and propanoic anhydride (for propanoic acid attachment) are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
5-Benzyloxyindole: A simpler derivative with only the benzyloxy group attached to the indole ring.
Indole-3-propionic acid: Another indole derivative with a propanoic acid moiety but lacking the benzyloxy group.
Uniqueness: 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is unique due to the presence of both the benzyloxy group and the propanoic acid moiety, which impart specific chemical and biological properties
Eigenschaften
IUPAC Name |
3-(5-phenylmethoxyindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZZZKWULRNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)











